molecular formula C8H9N3O B1331985 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- CAS No. 797809-19-9

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

Cat. No.: B1331985
CAS No.: 797809-19-9
M. Wt: 163.18 g/mol
InChI Key: YNXIDSJGHTXVPW-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an aminomethyl group at the 5-position, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzimidazole ring. Another common method involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution, followed by cyclization to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of parasitic infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the function of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazol-2-one, 5-amino-6-methyl-
  • 2H-Benzimidazol-2-one, 5-amino-
  • 1,3-Disubstituted benzimidazol-2-ones

Uniqueness

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is unique due to the presence of the aminomethyl group at the 5-position. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXIDSJGHTXVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360774
Record name 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797809-19-9
Record name 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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